Cas no 2171859-81-5 ((2-chloro-4-methylphenyl)methanesulfonyl fluoride)

(2-chloro-4-methylphenyl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (2-chloro-4-methylphenyl)methanesulfonyl fluoride
- EN300-1451322
- 2171859-81-5
-
- インチ: 1S/C8H8ClFO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3
- InChIKey: IRLHAPUZZJGURN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C=CC=1CS(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 221.9917565g/mol
- どういたいしつりょう: 221.9917565g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 42.5Ų
(2-chloro-4-methylphenyl)methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451322-5.0g |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride |
2171859-81-5 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1451322-0.05g |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride |
2171859-81-5 | 0.05g |
$1020.0 | 2023-05-26 | ||
Enamine | EN300-1451322-2.5g |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride |
2171859-81-5 | 2.5g |
$2379.0 | 2023-05-26 | ||
Enamine | EN300-1451322-10.0g |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride |
2171859-81-5 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1451322-50mg |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride |
2171859-81-5 | 50mg |
$888.0 | 2023-09-29 | ||
Enamine | EN300-1451322-2500mg |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride |
2171859-81-5 | 2500mg |
$2071.0 | 2023-09-29 | ||
Enamine | EN300-1451322-1000mg |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride |
2171859-81-5 | 1000mg |
$1057.0 | 2023-09-29 | ||
Enamine | EN300-1451322-500mg |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride |
2171859-81-5 | 500mg |
$1014.0 | 2023-09-29 | ||
Enamine | EN300-1451322-0.1g |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride |
2171859-81-5 | 0.1g |
$1068.0 | 2023-05-26 | ||
Enamine | EN300-1451322-0.25g |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride |
2171859-81-5 | 0.25g |
$1117.0 | 2023-05-26 |
(2-chloro-4-methylphenyl)methanesulfonyl fluoride 関連文献
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
(2-chloro-4-methylphenyl)methanesulfonyl fluorideに関する追加情報
Comprehensive Guide to (2-chloro-4-methylphenyl)methanesulfonyl fluoride (CAS No. 2171859-81-5): Properties, Applications, and Market Insights
(2-chloro-4-methylphenyl)methanesulfonyl fluoride (CAS No. 2171859-81-5) is a specialized organosulfur compound gaining attention in pharmaceutical and agrochemical research. This methanesulfonyl fluoride derivative features a unique molecular structure combining a chloro-methylphenyl group with a reactive sulfonyl fluoride moiety, making it valuable for targeted chemical modifications. Researchers are particularly interested in its potential as a covalent inhibitor in drug discovery due to the fluorine atom's ability to form stable bonds with biological targets.
The compound's physicochemical properties include moderate solubility in organic solvents like DMSO and dichloromethane, with limited water solubility. Its molecular weight of 222.66 g/mol and precise structural configuration (C8H8ClFO2S) make it suitable for structure-activity relationship studies. Recent publications highlight its utility in developing enzyme inhibitors, particularly for serine hydrolases, aligning with current trends in precision medicine and targeted therapy development.
In pharmaceutical applications, (2-chloro-4-methylphenyl)methanesulfonyl fluoride serves as a key intermediate for protease inhibitors and bioconjugation reagents. The sulfonyl fluoride group enables selective protein modification, addressing growing demand for chemical biology tools in drug discovery. Its stability under physiological conditions makes it preferable to traditional acylating agents, answering frequent search queries about stable protein-labeling compounds.
The agrochemical sector utilizes this compound in developing next-generation pesticides with improved target specificity. Its chloro-methylphenyl component contributes to lipophilicity, enhancing membrane penetration in pest control applications. This addresses current industry focus on environmentally friendly pesticides with reduced non-target effects, a hot topic in agricultural research forums.
Market analysis shows growing demand for (2-chloro-4-methylphenyl)methanesulfonyl fluoride, particularly in North America and Asia-Pacific regions. Pharmaceutical companies value its covalent binding capability for developing irreversible inhibitors, while CROs (Contract Research Organizations) incorporate it into high-throughput screening platforms. The compound's patent landscape reveals increasing innovation activity, with several applications filed for kinase inhibitors and antibody-drug conjugates.
Quality control of CAS 2171859-81-5 typically involves HPLC purity verification (>98%) and structural confirmation via NMR spectroscopy and mass spectrometry. Storage recommendations include protection from moisture at 2-8°C, addressing common user questions about compound stability. Suppliers increasingly provide custom synthesis services and bulk quantities to meet diverse research needs.
Recent scientific literature highlights innovative applications of (2-chloro-4-methylphenyl)methanesulfonyl fluoride in chemical proteomics and activity-based protein profiling. These cutting-edge techniques align with search trends for target identification methods and drug target validation tools. The compound's compatibility with click chemistry approaches further expands its utility in modern drug discovery workflows.
Environmental and safety assessments indicate proper handling procedures for methanesulfonyl fluoride derivatives, including use of personal protective equipment and proper ventilation. While not classified as hazardous under standard regulations, researchers frequently search for safe handling guidelines for sulfonylating agents, making this practical information valuable for end-users.
The synthesis of (2-chloro-4-methylphenyl)methanesulfonyl fluoride typically involves nucleophilic substitution reactions starting from corresponding benzyl halides. Process optimization focuses on yield improvement and byproduct minimization, topics frequently discussed in organic chemistry forums. Emerging flow chemistry methods show promise for scalable production of this valuable intermediate.
Future research directions may explore the compound's potential in covalent fragment-based drug discovery and protein degradation strategies. These applications respond to growing interest in undruggable targets and targeted protein degradation, currently hot topics in medicinal chemistry. The unique reactivity profile of sulfonyl fluorides positions this compound as a valuable tool for addressing these challenges.
2171859-81-5 ((2-chloro-4-methylphenyl)methanesulfonyl fluoride) 関連製品
- 861928-17-8(2-Fluoro-3,6-diiodoanisole)
- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)
- 351003-48-0(3-Chloro-2-fluorobenzenesulfonyl chloride)
- 2172024-23-4({1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 42925-28-0(3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione)
- 50382-34-8(2-(1,3-thiazol-5-yl)acetonitrile)
- 1807176-86-8(3,5-Difluoro-4-(trifluoromethoxy)toluene)
- 2171197-15-0((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)
- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)




